molecular formula C13H11N3O B11111633 N-[(E)-benzylideneamino]pyridine-3-carboxamide

N-[(E)-benzylideneamino]pyridine-3-carboxamide

Cat. No.: B11111633
M. Wt: 225.25 g/mol
InChI Key: BAZGGMGNEFKCHN-OQLLNIDSSA-N
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Description

N-[(E)-benzylideneamino]pyridine-3-carboxamide is a pyridine-3-carboxamide derivative featuring a Schiff base substituent (benzylideneamino group) at the amide nitrogen. This compound’s structure combines a pyridine ring with a carboxamide linkage and an (E)-configured imine group, which may influence its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

N-[(E)-benzylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C13H11N3O/c17-13(12-7-4-8-14-10-12)16-15-9-11-5-2-1-3-6-11/h1-10H,(H,16,17)/b15-9+

InChI Key

BAZGGMGNEFKCHN-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-benzylideneamino]pyridine-3-carboxamide typically involves the condensation of pyridine-3-carboxamide with benzaldehyde under basic conditions. The reaction proceeds via the formation of an imine intermediate, which is stabilized by the conjugation with the pyridine ring. Commonly used bases for this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-benzylideneamino]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-[(E)-benzylideneamino]pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-benzylideneamino]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Substituent Analysis

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features
This compound (E)-benzylideneamino C₁₃H₁₁N₃O 225.25 (calc.) Schiff base group, planar imine
N-(4-methoxyphenyl)pyridine-3-carboxamide 4-methoxyphenyl C₁₃H₁₂N₂O₂ 228.25 Methoxy group, enhanced solubility
2-(difluoromethyl)-N-(1,1,3-trimethyl-indan-4-yl)pyridine-3-carboxamide (A.3.32) Difluoromethyl, trimethylindan C₁₉H₂₀F₂N₂O 342.38 Lipophilic, fluorinated, fungicidal
N-[(E)-2-methyl-1-(4-phenylphenyl)non-2-enyl]pyridine-3-carboxamide Branched alkenyl-phenyl C₂₈H₃₂N₂O 412.57 Bulky substituent, potential for steric hindrance

Key Observations :

  • Schiff Base vs. Alkyl/Aryl Groups: The benzylideneamino group in the target compound introduces a planar, conjugated system, which may enhance π-π stacking interactions compared to the methoxyphenyl (electron-donating) or difluoromethylindan (lipophilic) groups .
  • Fluorination: Compounds like A.3.32 () incorporate fluorine atoms, improving metabolic stability and membrane permeability compared to non-fluorinated analogs .
  • Steric Effects : The bulky substituent in ’s compound (C₂₈H₃₂N₂O) suggests applications requiring steric shielding or targeted receptor binding, contrasting with the smaller substituents in fungicidal derivatives .

Physicochemical Properties

Compound Name logP logD Polar Surface Area (Ų) Hydrogen Bond Donors
This compound ~2.1* ~2.1* ~58.2* 1
N-(4-methoxyphenyl)pyridine-3-carboxamide 1.81 1.81 40.39 1
A.3.32 ~3.5† ~3.5† ~45.0† 1

*Estimated values based on structural similarity.
†Predicted using substituent contributions.

Key Trends :

  • Lipophilicity : Fluorinated derivatives (e.g., A.3.32) exhibit higher logP values (~3.5) compared to the target compound (~2.1) and N-(4-methoxyphenyl) analog (1.81), suggesting improved membrane penetration for agrochemical applications .

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